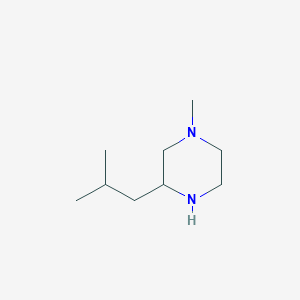

![molecular formula C17H15ClN2O3 B2385534 4-[(6,7-二甲氧基-4-喹啉基)氧基]-2-氯苯胺 CAS No. 286371-44-6](/img/structure/B2385534.png)

4-[(6,7-二甲氧基-4-喹啉基)氧基]-2-氯苯胺

描述

“4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline” is a compound that has been mentioned in patents related to the therapy of diseases such as tumors, diabetic retinopathy, chronic rheumatism, psoriasis, atherosclerosis, Kaposi’s sarcoma, and exudation type age-related maculopathy . It is also known to be a primary alcohol that has been shown to catalyze the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium .

Molecular Structure Analysis

The molecular formula of “4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline” is C17H16N2O3 . Unfortunately, the specific structural details are not available in the search results.Chemical Reactions Analysis

This compound has been shown to catalyze the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium. It has also been shown to be a base catalyst for the reaction of cyclopropanecarboxylic acid with an alcohol ester to produce high yield .Physical And Chemical Properties Analysis

The molecular weight of “4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline” is 296.33 . Unfortunately, the specific physical and chemical properties are not available in the search results.作用机制

Target of Action

The primary target of 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline is the vascular endothelial growth factor (VEGF) receptors . These receptors are found on the surface of cancer cells and are involved in the development of new blood vessels that supply the tumors .

Mode of Action

The compound works by blocking the VEGF receptors . By doing so, it inhibits the action of enzymes called ‘tyrosine kinases’ that are found in these receptors . This interaction results in a reduction in the blood supply to the cancer cells, thereby slowing down their growth .

Pharmacokinetics

The compound is used in the form of pharmaceutically acceptable salt crystals, which suggests that it may have suitable properties for oral administration .

Result of Action

The result of the compound’s action is a reduction in the growth of cancer cells . By blocking the VEGF receptors and inhibiting the angiogenesis pathway, the compound reduces the blood supply to the cancer cells, thereby slowing down their growth .

实验室实验的优点和局限性

The use of 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it can be used in a variety of reactions. In addition, it is relatively easy to handle, and it is stable in air. However, it is toxic when ingested and should be handled with care.

未来方向

Future research on 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline could focus on its biochemical and physiological effects. In addition, further research could be conducted to explore its potential applications in drug synthesis, as well as its potential uses in organic synthesis. Additionally, further research could be done on the mechanism of action of the compound and its potential uses as a catalyst in various reactions. Finally, research could be done to explore the potential of the compound as an intermediate in the synthesis of pharmaceuticals.

科学研究应用

化学反应中的催化剂

该化合物已被证明可在某些化学反应中充当催化剂。 例如,它可以催化碳酸钾与碱金属氢氧化物反应生成钾 .

碱性催化剂

除了其作为催化剂的作用外,该化合物还用作环丙烷羧酸与醇酯反应的碱性催化剂,从而产生高产率 .

抗肿瘤活性

一系列新型的 4,6,7-取代喹唑啉衍生物,其中包括该化合物,已被设计、合成并评估了它们对人癌细胞系(PC-3、MGC-803、HGC-27、A549 和 H1975)的抗增殖活性。 在所有目标化合物中,一种特定的衍生物在体外对 MGC-803 细胞表现出强烈的抗增殖活性 .

抑制血小板衍生生长因子受体酪氨酸激酶

该化合物是新系列的 4-苯氧基喹啉衍生物的一部分,这些衍生物已被合成并研究了它们特异性抑制血小板衍生生长因子受体酪氨酸激酶的能力 .

药物研究

由于该化合物的多种特性和潜在应用,它在药物研究中引起了人们的兴趣。 它常用于合成新药和研究其性质 .

化学工业

属性

IUPAC Name |

2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3/c1-21-16-8-11-14(9-17(16)22-2)20-6-5-15(11)23-10-3-4-13(19)12(18)7-10/h3-9H,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAYDMJFSCQXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbonic acid;2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B2385460.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2385461.png)

![2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2385466.png)

![6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2385471.png)

![1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B2385473.png)

![Spiro[3.4]octan-2-ol](/img/structure/B2385474.png)